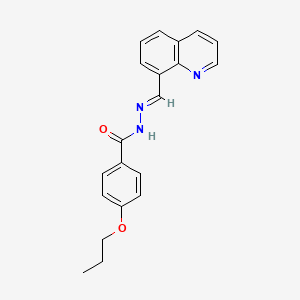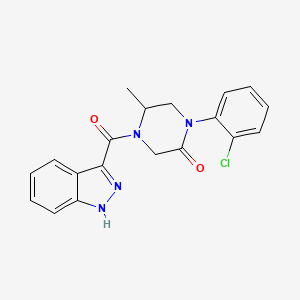![molecular formula C23H29N3O3 B5511341 4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)
4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine derivatives, particularly those involving benzamide structures, have garnered attention in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized and studied for their gastrokinetic, anticancer, and antimicrobial activities, among others.
Synthesis Analysis
The synthesis of morpholine-benzamide derivatives involves various organic synthesis techniques, including condensation reactions and modifications of benzoyl and morpholinyl groups to enhance their biological activities. For instance, Kato et al. (1992) described the synthesis of gastrokinetic agents by preparing a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, showing potent in vivo gastric emptying activity (Kato et al., 1992).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular conformation and intermolecular interactions of these compounds. For example, Lu et al. (2017) synthesized and determined the crystal structure of a morpholine-benzamide derivative, providing insights into its molecular geometry and potential interaction sites (Lu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
- The benzamide molecule titled N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide contains a morpholinone ring with a unique twist-boat conformation. This study provides insights into the structural characteristics stabilized by various hydrogen bonds, suggesting implications for designing compounds with specific biological activities (Huai‐Lin Pang et al., 2006).
Radiolabelling and Imaging Applications
- Radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide explores the optimization of radiolabelling conditions, demonstrating the compound's potential in medical imaging and diagnostic applications. The high radiochemical conversion rate and stability suggest its usefulness in nuclear medicine (C. Tsopelas, 1999).
Biological Activities and Applications
- N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes exhibit significant antifungal activity against pathogens responsible for plant diseases. This research highlights the potential agricultural applications of morpholine derivatives in protecting crops from fungal infections (Zhou Weiqun et al., 2005).
Antidepressant Synthesis
- The synthesis of Antidepressant Befol through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine highlights the process of creating a new class of antidepressants. This study showcases the methodological advancements in synthesizing compounds with potential therapeutic applications (N. S. Donskaya et al., 2004).
Antiproliferative Agents
- Design, synthesis, and evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides provide evidence of potent antiproliferative activities against various cancer cell lines. This research underscores the importance of benzamide derivatives in developing novel anticancer agents (Xiao-meng Wang et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(19-5-7-22(8-6-19)26-11-15-29-16-12-26)24-17-20-3-1-2-4-21(20)18-25-9-13-28-14-10-25/h1-8H,9-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVAXGFENJHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)


![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)


![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)